4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride

Catalog No.
S005189
CAS No.
M.F
C25H24Cl2N6
M. Wt
479.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimi...

Product Name

4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride

IUPAC Name

4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride

Molecular Formula

C25H24Cl2N6

Molecular Weight

479.4 g/mol

InChI

InChI=1S/C25H22N6.2ClH/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30;;/h1-10,15-17,26H,11-14H2;2*1H

InChI Key

CMQXLLAILGGLRV-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3.Cl.Cl

Synonyms

4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline dihydrochloride

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3.Cl.Cl

Description

LDN-193189 inhibits SMAD1/5/8 phosphorylation by the bone morphogenetic protein (BMP) type I receptors, which are known as activin receptor-like kinases (ALKs), with an IC50 value of 4.9 nM. In in vitro kinase assays, it shows specificity for ALK1, 2, 3, and 6 (IC50s = 0.8, 0.8, 5.3, and 16.7 nM, respectively) over ALK4 and 5 (IC50s = 101 and 350 nM, respectively). LDN-193189 has been used to inhibit BMP type I receptor activity to study the pathogenesis of fibrodysplasia ossificans progressive, a congenital hyperossification disorder, and to examine the role of osteogenesis in prostate tumor metastases in bone.
Potent and selective ALK2 and ALK3 inhibitor (IC50 values are 5 and 30 nM, respectively); inhibits BMP4-mediated Smad1/5/8 activation. Exhibits >200-fold selectivity for BMP signaling over TGF-β signaling. Also exhibits selectivity over AMPK, PDGFR and MAPK signaling. Promotes neural induction of hPSCs in combination with SB 431542. 

Inhibitor of Bone Morphogenetic Protein (BMP) Signaling Pathway:

LDN 193189 dihydrochloride is a potent and selective inhibitor of specific receptors within the Bone Morphogenetic Protein (BMP) signaling pathway, particularly ALK2 and ALK3 receptors []. This pathway plays a crucial role in various biological processes, including bone formation, cell differentiation, and embryonic development []. By inhibiting these receptors, LDN 193189 dihydrochloride can influence cellular behavior and is used in research to study the effects of BMP signaling on various cell types and diseases [, ].

Promoting Stem Cell Differentiation:

LDN 193189 dihydrochloride demonstrates the ability to promote the differentiation of specific cell types from human pluripotent stem cells (hPSCs) [, ]. When used in combination with other small molecules, it can direct hPSCs towards specific lineages, such as:

  • Anterior foregut endoderm: This cell type is crucial for the development of various organs, including the liver, pancreas, and lungs []. LDN 193189 dihydrochloride, along with SB 431542, has been shown to promote the differentiation of hPSCs into anterior foregut endoderm cells [].
  • Sensory epithelial cells of the inner ear: LDN 193189 dihydrochloride has been used in research to differentiate hPSCs into sensory epithelial cells of the inner ear, which are essential for hearing and balance [].
  • Dopaminergic neurons: These neurons play a vital role in the brain's reward system and motor control. LDN 193189 dihydrochloride, combined with other small molecules, can promote the differentiation of hPSCs into midbrain dopaminergic neurons, offering potential for research in neurodegenerative diseases like Parkinson's disease [].

Investigating Cancer Cell Proliferation:

Research suggests that LDN 193189 dihydrochloride may possess anti-cancer properties by inhibiting the proliferation of certain cancer cells [, ]. Studies have shown its potential effects on:

  • Prostate and breast cancer: LDN 193189 dihydrochloride has demonstrated the ability to inhibit the growth of prostate and breast cancer cells in laboratory experiments [].
  • Ovarian cancer: Research suggests that LDN 193189 dihydrochloride may prevent the proliferation of ovarian cancer cells, although further investigation is needed [].

The compound 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline; dihydrochloride is a small molecule that serves as a potent inhibitor of bone morphogenetic protein (BMP) signaling pathways. It is classified under the chemical family of pyrazolo[1,5-a]pyrimidines and quinolines. The compound has a complex structure characterized by the presence of a piperazine moiety, which enhances its biological activity and solubility. Its molecular formula is C25H22N62HClC_{25}H_{22}N_{6}\cdot 2HCl, with a molecular weight of approximately 442.94 g/mol .

  • LDN 193189 dihydrochloride acts as a specific inhibitor of type I BMP receptors, particularly ALK2 and ALK3 [, ].
  • By binding to these receptors, it prevents them from initiating the BMP signaling cascade, thereby affecting downstream cellular processes [, ].
  • LDN 193189 dihydrochloride is for research use only and should be handled according to laboratory safety guidelines for uncharacterized substances [].
  • Specific safety data, such as toxicity information, may not be publicly available but can be requested from suppliers [].

Types of Reactions

The compound can undergo various chemical transformations, including:

  • Oxidation: This reaction can produce oxidized derivatives, which may exhibit altered biological activities.
  • Reduction: Reduction reactions can modify functional groups within the molecule.
  • Substitution: Substitutions can occur at different positions on the pyrazolo[1,5-a]pyrimidine core or the quinoline structure.

Common Reagents and Conditions

Reagents commonly used in reactions involving this compound include:

  • Oxidizing agents: For example, hydrogen peroxide.
  • Reducing agents: Such as sodium borohydride.
  • Organic solvents: Various solvents are employed depending on the reaction conditions.

Controlled temperatures and pH levels are critical for achieving desired transformations.

4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline; dihydrochloride has demonstrated significant biological activity as an inhibitor of BMP type I receptors, specifically ALK2 and ALK3. This inhibition is crucial in regulating various physiological processes, including developmental patterning and cellular differentiation. The compound has been shown to prevent the phosphorylation of Smad proteins (Smad1, Smad5, and Smad8), which are vital for BMP signaling pathways . Additionally, it has been utilized in research to reduce ectopic ossification in animal models of fibrodysplasia ossificans progressiva .

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions involving appropriate precursors.
  • Introduction of the piperazine moiety, which can be achieved via nucleophilic substitution or coupling reactions.
  • Quinoline formation, often involving condensation reactions with suitable aromatic compounds.

The exact synthetic route can vary based on desired purity and yield but generally follows established organic synthesis protocols for similar compounds .

This compound is primarily studied for its role in biomedical research, particularly in:

  • Inhibition of BMP signaling: Its ability to modulate BMP pathways makes it valuable in studies related to bone development and diseases such as fibrodysplasia ossificans progressiva.
  • Drug development: As a lead compound, it may serve as a basis for developing new therapeutic agents targeting similar pathways.

Its unique structure provides opportunities for further modifications to enhance efficacy and specificity against various biological targets .

Interaction studies have shown that 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline; dihydrochloride interacts primarily with BMP receptors. These interactions facilitate its inhibitory effects on downstream signaling pathways involved in cellular processes such as proliferation and differentiation. Studies have also indicated minimal cytotoxicity in mouse embryonic stem cells at varying concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Several compounds share structural similarities with 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline; dihydrochloride. Here are a few notable examples:

Compound NameStructure TypeBiological Activity
DorsomorphinPyrazolo[1,5-a]pyrimidineInhibitor of BMP signaling
LDN-193189Quinoline derivativeInhibitor of ALK2/ALK3
SB-431542Pyrrole derivativeInhibitor of TGF-beta signaling

Uniqueness

The uniqueness of 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline; dihydrochloride lies in its specific targeting of BMP receptors while exhibiting low toxicity profiles compared to other similar compounds. Its distinct structural features allow for selective inhibition that may not be present in other inhibitors like Dorsomorphin or SB-431542, which target broader pathways or have different side effects.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

478.1439502 g/mol

Monoisotopic Mass

478.1439502 g/mol

Heavy Atom Count

33

Dates

Modify: 2023-08-15

Explore Compound Types